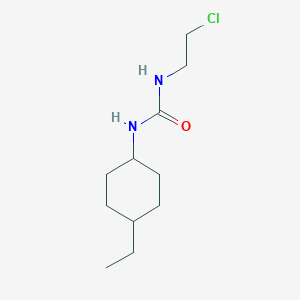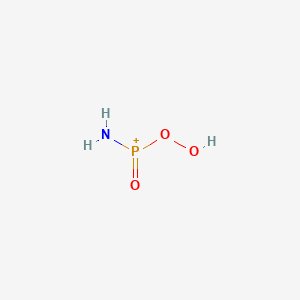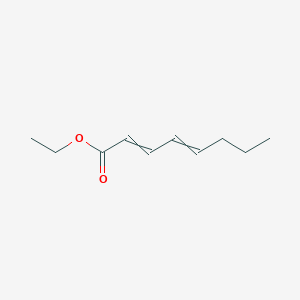
2,4-Octadienoic acid, ethyl ester, (E,Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Octadienoic acid, ethyl ester, (E,Z)- is an organic compound with the molecular formula C10H16O2. It is an ester derived from 2,4-octadienoic acid and ethanol. This compound is known for its unique structural configuration, where the double bonds are in the E,Z configuration, meaning one double bond is in the trans configuration and the other in the cis configuration. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Octadienoic acid, ethyl ester, (E,Z)- typically involves the esterification of 2,4-octadienoic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of 2,4-Octadienoic acid, ethyl ester, (E,Z)- can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and efficient separation techniques to isolate the ester from the reaction mixture. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Octadienoic acid, ethyl ester, (E,Z)- can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol, and the double bonds can be hydrogenated to form saturated compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alcohols or saturated esters.
Substitution: Amides, ethers, or other ester derivatives.
Scientific Research Applications
2,4-Octadienoic acid, ethyl ester, (E,Z)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2,4-Octadienoic acid, ethyl ester, (E,Z)- depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of various products. The double bonds can participate in addition reactions, altering the compound’s structure and properties. In biological systems, the compound may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Decadienoic acid, ethyl ester, (E,Z)-: Similar in structure but with a longer carbon chain.
2-Octenoic acid, ethyl ester: Contains a single double bond.
4-Octenoic acid, ethyl ester, (Z)-: Similar structure but with a different configuration of the double bonds.
Uniqueness
2,4-Octadienoic acid, ethyl ester, (E,Z)- is unique due to its specific E,Z configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable in various applications.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
ethyl octa-2,4-dienoate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6-9H,3-5H2,1-2H3 |
InChI Key |
VCJFBQACKACAPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


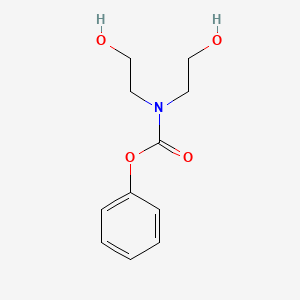
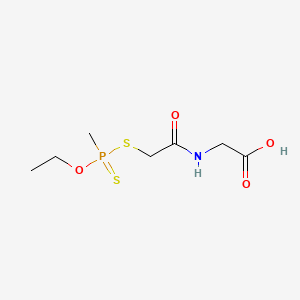

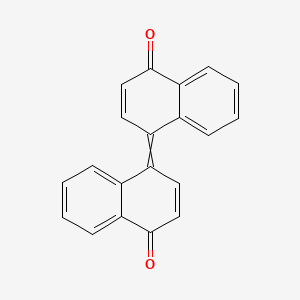
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)


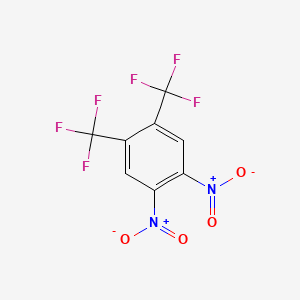
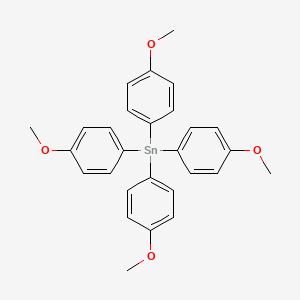
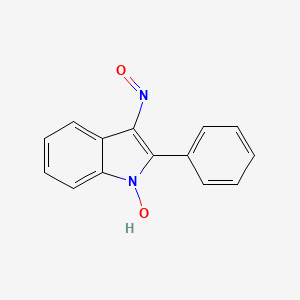
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)
